N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide
Description
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amide, along with a phenyl group and a branched alkyl chain
Properties
CAS No. |
132499-92-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-hydroxy-3,5,5-trimethyl-N-phenylhexanamide |
InChI |
InChI=1S/C15H23NO2/c1-12(11-15(2,3)4)10-14(17)16(18)13-8-6-5-7-9-13/h5-9,12,18H,10-11H2,1-4H3 |
InChI Key |
VESQNBFWCVODHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N(C1=CC=CC=C1)O)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide typically involves the reaction of 3,5,5-trimethylhexanoic acid with phenylhydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-oxo-3,5,5-trimethyl-N-phenylhexanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: N-oxo-3,5,5-trimethyl-N-phenylhexanamide.
Reduction: 3,5,5-trimethyl-N-phenylhexanamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The overall effect of the compound depends on its specific binding interactions and the pathways involved.
Comparison with Similar Compounds
N-Hydroxy-3,5,5-trimethyl-N-phenylhexanamide can be compared with other similar compounds such as:
N-Hydroxy-3-phenylpropanamide: This compound has a shorter alkyl chain and lacks the branched structure, resulting in different chemical and biological properties.
N-Hydroxy-3,3,5-trimethyl-2-pyrrolidinone: This compound contains a pyrrolidinone ring instead of a linear alkyl chain, leading to distinct reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
